1-(1-Ethyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(1-Ethyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 1-ethyl-1H-pyrazole with a suitable carboxylating agent. One common method is the cyclization of 1-ethyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyrazole-3-carboxylic acid derivatives.
Reduction: Formation of pyrazole-3-methanol derivatives.
Substitution: Formation of pyrazole-3-alkyl or pyrazole-3-aryl derivatives.
Scientific Research Applications
1-(1-Ethyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Ethyl-1H-pyrazol-3-yl)ethanone
- 1-(1-Ethyl-1H-pyrazol-3-yl)carbonylpiperazine
Uniqueness
1-(1-Ethyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxylic acid is unique due to its dual pyrazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10N4O2 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-3-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H10N4O2/c1-2-12-5-4-8(11-12)13-6-3-7(10-13)9(14)15/h3-6H,2H2,1H3,(H,14,15) |
InChI Key |
LQTGCTCZOVCSGS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)N2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
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